molecular formula C10H10O3 B13605517 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropan-1-ol

1-(Benzo[d][1,3]dioxol-5-yl)cyclopropan-1-ol

Cat. No.: B13605517
M. Wt: 178.18 g/mol
InChI Key: KLTXLZOZEANASI-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)cyclopropan-1-ol is an organic compound characterized by a cyclopropane ring attached to a benzo[d][1,3]dioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropan-1-ol typically involves the cyclopropanation of a benzo[d][1,3]dioxole derivative. One common method includes the reaction of benzo[d][1,3]dioxole with a cyclopropane precursor under specific conditions. For instance, the use of a palladium-catalyzed cross-coupling reaction can facilitate the formation of the cyclopropane ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced catalytic systems and controlled reaction environments to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

1-(Benzo[d][1,3]dioxol-5-yl)cyclopropan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anticancer properties.

    Medicine: Research explores its use in developing new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropan-1-ol exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(Benzo[d][1,3]dioxol-5-yl)ethanol
  • 1-(Benzo[d][1,3]dioxol-5-yl)acetate
  • 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropane-carboxamide

Uniqueness: 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropan-1-ol is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)cyclopropan-1-ol

InChI

InChI=1S/C10H10O3/c11-10(3-4-10)7-1-2-8-9(5-7)13-6-12-8/h1-2,5,11H,3-4,6H2

InChI Key

KLTXLZOZEANASI-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC3=C(C=C2)OCO3)O

Origin of Product

United States

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